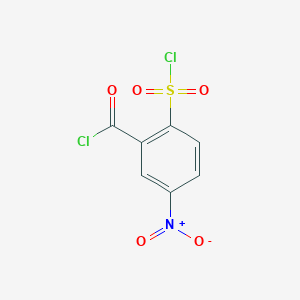
2-(Chlorosulfonyl)-5-nitrobenzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chlorosulfonyl)-5-nitrobenzoyl chloride is an organic compound with significant applications in various fields of chemistry. It is characterized by the presence of a chlorosulfonyl group, a nitro group, and a benzoyl chloride moiety. This compound is known for its reactivity and versatility in synthetic organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chlorosulfonyl)-5-nitrobenzoyl chloride typically involves the chlorosulfonation of 5-nitrobenzoic acid. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The process involves the following steps:
Reaction Setup: A mixture of 5-nitrobenzoic acid and chlorosulfonic acid is prepared.
Reaction Conditions: The reaction is conducted at elevated temperatures, typically around 60-80°C, under an inert atmosphere to prevent moisture from interfering with the reaction.
Product Isolation: The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chlorosulfonyl)-5-nitrobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base, leading to the formation of 5-nitrobenzoic acid and sulfonic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the generated hydrochloric acid.
Reduction Reactions: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used to hydrolyze the compound.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Aminobenzoic Acid: Formed from the reduction of the nitro group.
Aplicaciones Científicas De Investigación
2-(Chlorosulfonyl)-5-nitrobenzoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl and nitro groups for studying biological processes.
Medicine: It serves as a precursor in the synthesis of drugs and diagnostic agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Chlorosulfonyl)-5-nitrobenzoyl chloride involves its reactivity towards nucleophiles and reducing agents. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack, leading to the formation of various derivatives. The nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Chlorosulfonyl isocyanate: Known for its reactivity and versatility in organic synthesis.
Chlorosulfonylacetyl chloride: Used as an alkylation reagent.
Sulfonimidates: Utilized as intermediates in the synthesis of other sulfur-containing compounds.
Uniqueness
2-(Chlorosulfonyl)-5-nitrobenzoyl chloride is unique due to the presence of both a chlorosulfonyl group and a nitro group on the benzoyl chloride moiety. This combination of functional groups provides a distinct reactivity profile, making it valuable in various synthetic applications.
Propiedades
Número CAS |
62574-70-3 |
|---|---|
Fórmula molecular |
C7H3Cl2NO5S |
Peso molecular |
284.07 g/mol |
Nombre IUPAC |
2-chlorosulfonyl-5-nitrobenzoyl chloride |
InChI |
InChI=1S/C7H3Cl2NO5S/c8-7(11)5-3-4(10(12)13)1-2-6(5)16(9,14)15/h1-3H |
Clave InChI |
NKNDIOAAUKVVIX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)Cl)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















